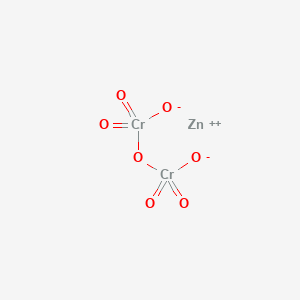zinc;oxido-(oxido(dioxo)chromio)oxy-dioxochromium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Zinc;oxido-(oxido(dioxo)chromio)oxy-dioxochromium, commonly known as zinc dichromate, has the chemical formula ZnCrO₄. This compound typically appears as a yellow-green crystalline solid or a yellow powder. It is predominantly recognized for its anti-corrosive properties, making it a vital component in various industrial applications, particularly in coatings and pigments designed to prevent rust and corrosion on metal surfaces. Zinc dichromate is also classified as a hazardous material due to its toxicity and potential carcinogenic effects, necessitating careful handling and usage in industrial settings.
Oxidation studies
Zinc dichromate can act as an oxidizing agent in chemical reactions. Researchers have employed it in studying the oxidation kinetics of various organic compounds, such as aniline []. These studies aim to understand the reaction rates and mechanisms involved in the oxidation process.
- Oxidation-Reduction Reactions: It acts as an oxidizing agent, facilitating redox reactions where it is reduced while oxidizing other substances.
- Substitution Reactions: The chromate ion can be substituted by other anions under specific conditions.
Common Reagents and Conditions
Reactions involving zinc dichromate often include reducing agents such as sulfur dioxide (SO₂) and organic compounds, typically occurring under acidic conditions. For example, when zinc dichromate reacts with sulfur dioxide, it can yield zinc sulfate and chromium sulfate as products.
Zinc dichromate exhibits notable biological activity, particularly in its interaction with cellular mechanisms. It primarily targets Histone deacetylase 1, influencing gene expression and cellular processes. The compound can induce the generation of reactive oxygen species (ROS), leading to oxidative stress in cells. This property has been explored in various studies focusing on its toxicological effects and potential therapeutic applications, although its toxicity limits its use in medicine.
Zinc dichromate can be synthesized through several methods:
- Laboratory Method: A common laboratory synthesis involves the reaction of zinc sulfate (ZnSO₄) with potassium chromate (K₂CrO₄):
- Alternative Method: Another method uses zinc oxide (ZnO) reacting with chromium trioxide (CrO₃) in an aqueous solution:
- Industrial Production: The Cronak process involves immersing zinc or zinc-plated metal in a sodium dichromate (Na₂Cr₂O₇) solution mixed with sulfuric acid (H₂SO₄), forming a protective coating of zinc dichromate on the metal surface.
Zinc dichromate has a wide range of applications:
- Corrosion Inhibitor: Utilized extensively in the aerospace and automotive industries for its anti-corrosive properties.
- Pigment: Employed as a pigment in paints and coatings.
- Scientific Research: Used in studies investigating its toxicological effects and potential biological assays.
- Chemical Processes: Acts as a reagent for oxidation reactions in organic synthesis.
Research has shown that zinc dichromate interacts with various biological systems through oxidative stress mechanisms. Its ability to generate reactive oxygen species can lead to apoptosis in cancer cells, making it a subject of interest for studies on cancer therapy despite its toxicity. Investigations into the mechanisms of action reveal that similar compounds may induce different biological responses based on their structural characteristics .
Several compounds exhibit similar properties to zinc dichromate:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Sodium Dichromate | Na₂Cr₂O₇ | Soluble in water; used primarily in industrial applications. |
| Potassium Chromate | K₂CrO₄ | Commonly used as an oxidizing agent; less toxic than zinc dichromate. |
| Calcium Chromate | CaCrO₄ | Used as a pigment; less soluble than zinc chromate. |
| Pyridinium Dichromate | C₅H₅N·Cr₂O₇ | A milder oxidant used for selective oxidation reactions. |
Zinc dichromate's uniqueness lies in its dual role as both an effective corrosion inhibitor and an oxidizing agent, making it particularly valuable in industrial applications where both properties are required . Its toxicity profile also differentiates it from other similar compounds, necessitating stringent safety measures during handling and use.
Density
UNII
Other CAS
Associated Chemicals
Wikipedia
General Manufacturing Information
R - indicates a substance that is the subject of a TSCA section 6 risk management rule.








